molecular formula C18H13ClF4N6O B8568141 [2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

Cat. No.: B8568141
M. Wt: 440.8 g/mol
InChI Key: CWFVVQFVGMFTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for JNJ-54175446 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving common reagents and conditions used in organic synthesis .

Chemical Reactions Analysis

JNJ-54175446 undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

JNJ-54175446 has a wide range of scientific research applications, including:

Mechanism of Action

JNJ-54175446 exerts its effects by selectively antagonizing the P2X7 receptor, a subtype of adenosine triphosphate (ATP)-gated ion channels. The P2X7 receptor is involved in the release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. By blocking this receptor, JNJ-54175446 reduces the release of these cytokines, thereby attenuating neuroinflammation and potentially improving mood and cognitive functions in patients with major depressive disorder .

Comparison with Similar Compounds

JNJ-54175446 is unique in its high affinity and selectivity for the P2X7 receptor. Similar compounds include:

    JNJ-55308942: Another P2X7 receptor antagonist developed by Janssen Pharmaceuticals.

    AZD9056: A P2X7 receptor antagonist developed by AstraZeneca.

    GSK1482160: A P2X7 receptor antagonist developed by GlaxoSmithKline.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and therapeutic potentials .

Properties

Molecular Formula

C18H13ClF4N6O

Molecular Weight

440.8 g/mol

IUPAC Name

[2-chloro-3-(trifluoromethyl)phenyl]-[1-(5-fluoropyrimidin-2-yl)-4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]methanone

InChI

InChI=1S/C18H13ClF4N6O/c1-9-15-13(29(27-26-15)17-24-7-10(20)8-25-17)5-6-28(9)16(30)11-3-2-4-12(14(11)19)18(21,22)23/h2-4,7-9H,5-6H2,1H3

InChI Key

CWFVVQFVGMFTBD-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1C(=O)C3=C(C(=CC=C3)C(F)(F)F)Cl)N(N=N2)C4=NC=C(C=N4)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (0.30 g, 1.28 mmol), 2-chloro-3-(trifluoromethyl)benzoic acid (0.34 g, 1.54 mmol), HATU (0.38 g, 1.28 mmol), and Et3N (0.18 mL, 1.28 mmol) in DMF (5 mL) was stirred for 30 min. The reaction was diluted with EtOAc (30 mL) and washed with H2O (3×20 mL). The organic layers were combined, dried (Na2SO4), and concentrated. Chromatography of the resulting residue (SiO2; MeOH(NH3):DCM) gave the title compound (0.51 g, 90%). 1H NMR (500 MHz, CDCl3) δ 8.80-8.43 (m, 2H), 7.82-7.44 (m, 1H), 7.27-7.15 (m, 2H), 6.66-6.60 (m, 1H), 5.95-4.92 (m, 1H), 3.77-2.54 (m, 3H), 1.74-1.53 (m, 3H). MS (ESI): mass calculated for C18H13ClF4N6O, 440.08. m/z found, 441.0 [M+H]+.
Name
1-(5-fluoropyrimidin-2-yl)-4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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